molecular formula C11H12O5S B14289519 5-(Benzenesulfonyl)-4-oxopentanoic acid CAS No. 113815-00-2

5-(Benzenesulfonyl)-4-oxopentanoic acid

Katalognummer: B14289519
CAS-Nummer: 113815-00-2
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: VCNSHNIIKRJABC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzenesulfonyl)-4-oxopentanoic acid is an organic compound that features a benzenesulfonyl group attached to a 4-oxopentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-4-oxopentanoic acid typically involves the sulfonation of benzene followed by subsequent reactions to introduce the oxopentanoic acid moiety. One common method involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfur trioxide in the presence of benzene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzenesulfonyl)-4-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-(Benzenesulfonyl)-4-oxopentanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Benzenesulfonyl)-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Benzenesulfonyl)-4-oxopentanoic acid is unique due to its combination of a benzenesulfonyl group and an oxopentanoic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

113815-00-2

Molekularformel

C11H12O5S

Molekulargewicht

256.28 g/mol

IUPAC-Name

5-(benzenesulfonyl)-4-oxopentanoic acid

InChI

InChI=1S/C11H12O5S/c12-9(6-7-11(13)14)8-17(15,16)10-4-2-1-3-5-10/h1-5H,6-8H2,(H,13,14)

InChI-Schlüssel

VCNSHNIIKRJABC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.